molecular formula C19H16N6O2S B2702363 3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034465-86-4

3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2702363
CAS No.: 2034465-86-4
M. Wt: 392.44
InChI Key: ZCOLZOFGBYGOGT-UHFFFAOYSA-N
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Description

3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a polyheterocyclic compound featuring a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused with a quinoxaline moiety via a piperidin-4-yl linker.

Properties

IUPAC Name

3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c26-18(16-11-20-13-3-1-2-4-14(13)21-16)24-8-5-12(6-9-24)25-19(27)17-15(22-23-25)7-10-28-17/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOLZOFGBYGOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and the underlying mechanisms through which it exerts its effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline moiety and subsequent attachment to the thieno[3,2-d][1,2,3]triazin scaffold. The synthetic pathway often utilizes various coupling reactions and cyclization strategies to achieve the final structure.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : The compound has been tested against various cancer cell lines including HL60 (human leukemia), K562 (chronic myeloid leukemia), and U937 (histiocytic lymphoma). Results show promising cytotoxic effects with IC50 values indicating effective concentration ranges for inhibiting cell growth.
Cell LineIC50 (µM)
HL6015
K56220
U93725

These results suggest that the compound may interfere with critical cellular processes in cancer cells, leading to apoptosis.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Kinases : The quinoxaline moiety is known to interact with various kinases involved in cell proliferation and survival pathways.
  • DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA strands, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to increased apoptosis.

Case Study 1: Anticancer Efficacy in Leukemia Models

A study conducted on 3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one demonstrated significant anticancer efficacy in vivo using a mouse model implanted with HL60 cells. Treatment with the compound resulted in a marked reduction in tumor size compared to controls.

Case Study 2: Antiviral Potential Against HSV

Another investigation assessed the antiviral potential of related quinoxaline derivatives against HSV. Although direct studies on this specific compound are scarce, the results from similar derivatives suggest a promising avenue for development in antiviral therapies.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
3-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one Thieno-triazinone 4-Bromothiophene-2-carbonyl Halogen bonding potential; unconfirmed activity
9-(2-Furyl)-7-phenylpyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazin-4(1H)-one Pyrido-thieno-triazinone 2-Furyl, phenyl Enhanced hydrophilicity; potential anticancer
9-Methyl-7-phenylpyrido[5,4-b]thieno[3',2'-d]-(1,2,3)-triazin-4(3H)-one (15) Pyrido-thieno-triazinone Methyl, phenyl Synthetic yield: 60%; m.p. 210°C
8-Bromo-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one (8a) Pyrido-thieno-pyrimidinone Bromo, methyl Pim-1 kinase inhibitor; m.p. >300°C
9-(Methoxymethyl)-7-methyl-3-[2-(trifluoromethyl)phenyl]pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one Pyrido-thieno-triazinone Methoxymethyl, trifluoromethylphenyl High metabolic stability (CF₃ group)

Key Observations :

Core Heterocycles: The target compound’s thieno-triazinone core is distinct from pyrido-thieno-triazinones (e.g., ) and pyrido-thieno-pyrimidinones (e.g., ), which may alter electronic properties and target selectivity.

Trifluoromethylphenyl () and methoxymethyl groups enhance lipophilicity and metabolic stability, whereas the target’s quinoxaline may prioritize target affinity . Furyl () and phenyl () substituents modulate solubility and steric bulk, impacting bioavailability .

Key Observations :

  • High Melting Points: Pyrido-thieno-pyrimidinones (e.g., 8a, m.p. >300°C) exhibit exceptional thermal stability, likely due to extended conjugation and planar structures .
  • Solubility: Ethyl ester derivatives (e.g., , compound 10) show improved solubility in polar aprotic solvents compared to brominated analogs, suggesting that the target compound’s quinoxaline group may require formulation adjustments for bioavailability.

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